An In-Depth Technical Guide to 4-Fluoro-3-methylbut-2-en-1-ol (CAS 5944-60-5)
An In-Depth Technical Guide to 4-Fluoro-3-methylbut-2-en-1-ol (CAS 5944-60-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Fluorinated Building Block
4-Fluoro-3-methylbut-2-en-1-ol is a fluorinated derivative of the naturally occurring isoprenoid, prenol (3-methylbut-2-en-1-ol). The strategic introduction of a fluorine atom into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and fine-tuned electronic properties.[1] This guide provides a comprehensive overview of the predicted properties, potential synthetic routes, and likely reactivity of 4-Fluoro-3-methylbut-2-en-1-ol, positioning it as a valuable, albeit currently novel, building block for the synthesis of complex bioactive molecules.
The presence of both an allylic alcohol and a vinyl fluoride moiety suggests a rich and versatile reactivity profile, making this compound a target of interest for the development of new pharmaceuticals and agrochemicals.
Predicted Physicochemical Properties
The physical and chemical properties of 4-Fluoro-3-methylbut-2-en-1-ol are anticipated to be influenced by the interplay between the hydroxyl group, the carbon-carbon double bond, and the highly electronegative fluorine atom. A comparative analysis with its non-fluorinated parent, prenol, and other related butenols provides a basis for these predictions.
| Property | Predicted Value for 4-Fluoro-3-methylbut-2-en-1-ol | Reference Data: 3-Methyl-2-buten-1-ol (Prenol) | Rationale for Prediction |
| Molecular Formula | C5H9FO | C5H10O | Replacement of one hydrogen with fluorine. |
| Molecular Weight | 104.12 g/mol | 86.13 g/mol [2] | Addition of a fluorine atom and removal of a hydrogen atom. |
| Boiling Point | ~135-145 °C | 140 °C[2] | The introduction of fluorine can increase intermolecular forces (dipole-dipole interactions), potentially raising the boiling point slightly compared to the parent alcohol. |
| Density | ~0.90-0.95 g/mL | 0.848 g/mL at 25 °C[2] | The higher atomic weight of fluorine compared to hydrogen is expected to increase the density. |
| Solubility in Water | Moderately soluble | 170 g/L (20 °C)[3] | The polar hydroxyl group will contribute to water solubility, though the fluorine may slightly decrease it due to the increased hydrophobic character of the fluorinated alkyl chain. |
| logP | ~1.0-1.5 | 1.09[4] | The fluorine atom is expected to increase the lipophilicity of the molecule. |
| Appearance | Colorless liquid | Clear colorless to very slightly yellow liquid[3] | Small organic alcohols are typically colorless liquids at room temperature. |
Synthesis and Reactivity: A Versatile Intermediate
The synthesis of 4-Fluoro-3-methylbut-2-en-1-ol would likely involve the introduction of fluorine into a C5 scaffold. Several synthetic strategies can be envisioned, leveraging known methodologies for the preparation of fluorinated allylic alcohols.
Proposed Synthetic Pathways
One plausible approach involves the selective fluorination of a suitable precursor. For instance, the reaction of an allylic alcohol with a fluorinating agent like diethylaminosulfur trifluoride (DAST) is a common method for producing allylic fluorides.[5] Another strategy could be the reduction of a corresponding fluorinated aldehyde or carboxylic acid derivative.
Caption: Potential synthetic routes to 4-Fluoro-3-methylbut-2-en-1-ol.
Key Reactivity Insights
The reactivity of 4-Fluoro-3-methylbut-2-en-1-ol will be dictated by its functional groups:
-
Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution.[2] Reactions of allylic alcohols can sometimes proceed through an SN1-like mechanism involving a carbocation intermediate.[6]
-
Vinyl Fluoride: The carbon-fluorine bond is generally strong and less reactive than other carbon-halogen bonds.[1] However, the fluorine atom will influence the electron density of the double bond, affecting its susceptibility to electrophilic addition and other reactions.
-
Alkene: The double bond can participate in addition reactions, although the presence of the electron-withdrawing fluorine atom may deactivate it towards certain electrophiles.
Spectroscopic Characterization: Unveiling the Structure
While experimental spectra for 4-Fluoro-3-methylbut-2-en-1-ol are not available, we can predict the key features based on data from related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to spin-spin coupling between protons and with the fluorine atom. Key expected signals include:
-
A doublet for the -CH2OH protons, coupled to the vinylic proton.
-
A multiplet for the vinylic proton, coupled to the -CH2OH protons and potentially showing long-range coupling to the methyl group and the fluorine atom.
-
A doublet for the methyl group protons, coupled to the fluorine atom.
-
A broad singlet for the hydroxyl proton.
-
-
¹³C NMR: The carbon spectrum will show five distinct signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the vinylic carbons will be influenced by the fluorine atom. Alkenyl carbons typically appear in the 100-150 ppm range.[7]
-
¹⁹F NMR: This will be the most informative spectrum for confirming the presence and environment of the fluorine atom. A single resonance is expected, likely appearing as a multiplet due to coupling with neighboring protons. The chemical shift will be indicative of a vinyl fluoride.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
A broad O-H stretching band around 3300-3500 cm⁻¹.[4]
-
C-H stretching vibrations from the alkyl and vinyl groups around 2850-3100 cm⁻¹.
-
A C=C stretching vibration around 1650-1680 cm⁻¹. The position may be slightly shifted due to the fluorine substituent.
-
A strong C-F stretching absorption, typically in the 1000-1100 cm⁻¹ region.
-
A C-O stretching vibration around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 104. Common fragmentation patterns would likely involve the loss of a water molecule (M-18), a hydroxyl radical (M-17), or cleavage of the C-C bond adjacent to the oxygen atom. The fragmentation pattern of the non-fluorinated analogue, 2-methyl-3-buten-2-ol, shows a base peak at m/z 71, corresponding to the loss of a methyl group.[8] A similar fragmentation pattern might be observed, with adjustments for the presence of fluorine.
Safety and Handling
As with any novel chemical, 4-Fluoro-3-methylbut-2-en-1-ol should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.
Organofluorine compounds can have varying toxicities.[9] While no specific toxicity data exists for this compound, it is prudent to assume it may be harmful if swallowed, inhaled, or in contact with skin.[10] It is also likely to be a flammable liquid.[2]
Applications in Drug Development and Research
Fluorinated building blocks are of significant interest in medicinal chemistry.[1] 4-Fluoro-3-methylbut-2-en-1-ol could serve as a versatile precursor for the synthesis of:
-
Fluorinated Analogs of Natural Products: Many bioactive natural products contain the prenyl moiety. Introducing fluorine could lead to analogs with improved pharmacokinetic properties.
-
Novel Heterocyclic Compounds: The allylic alcohol functionality can be used to construct a variety of heterocyclic rings, a common scaffold in pharmaceuticals.
-
Probes for Biological Studies: The fluorine atom can be used as a sensitive NMR probe to study protein-ligand interactions.
Caption: Potential synthetic transformations of 4-Fluoro-3-methylbut-2-en-1-ol.
Conclusion
4-Fluoro-3-methylbut-2-en-1-ol represents a promising yet underexplored fluorinated building block. While direct experimental data is scarce, a thorough analysis of its structural components and comparison with related molecules allows for a robust prediction of its properties and reactivity. This guide serves as a foundational document to stimulate further investigation into the synthesis, characterization, and application of this intriguing molecule, with the potential to unlock new avenues in drug discovery and organic synthesis.
References
-
3-Methyl-2-butanol. In: Wikipedia. ; 2023. Accessed February 3, 2026. [Link]
-
3-Methyl-2-butanol | C5H12O. PubChem. Accessed February 3, 2026. [Link]
-
3-Methylbut-1-en-2-ol | C5H10O. PubChem. Accessed February 3, 2026. [Link]
-
Allyl halide. In: Wikipedia. ; 2023. Accessed February 3, 2026. [Link]
-
Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific. Accessed February 3, 2026. [Link]
-
A regio- and stereoisomeric study of allylic alcohol fluorination with a range of reagents. Royal Society of Chemistry; 2022. Accessed February 3, 2026. [Link]
-
Complete 1H and 13C NMR spectra of pregnenolone. PubMed. Accessed February 3, 2026. [Link]
-
Safety Data Sheet: 3-Methyl-2-buten-1-ol. Chemos GmbH & Co.KG. Accessed February 3, 2026. [Link]
-
Organofluorine chemistry. In: Wikipedia. ; 2024. Accessed February 3, 2026. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH). Accessed February 3, 2026. [Link]
-
Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. ResearchGate. Accessed February 3, 2026. [Link]
-
Relative intensity of 13C-NMR signals in prenol-19 and prenol-29 from Potentilla aurea. ResearchGate. Accessed February 3, 2026. [Link]
-
Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. National Institutes of Health (NIH). Accessed February 3, 2026. [Link]
-
What is the correct formula for 1 -fluoro-3-methylbut-2-ene?. Filo. Accessed February 3, 2026. [Link]
-
3-Methyl-2-buten-1ol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed February 3, 2026. [Link]
-
3-Methyl-2-buten-1-ol. SIELC Technologies. Accessed February 3, 2026. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Accessed February 3, 2026. [Link]
-
Mechanism of the reaction of 3-methylbutan-2-ol with HBr. YouTube. Accessed February 3, 2026. [Link]
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Accessed February 3, 2026. [Link]
-
Safety Data Sheet: 3-methylbutan-1-ol. Carl ROTH. Accessed February 3, 2026. [Link]
-
3-Buten-1-ol, 2-methyl-. NIST WebBook. Accessed February 3, 2026. [Link]
-
Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol. Frontiers. Accessed February 3, 2026. [Link]
-
3-METHYLBUT-2-EN-1-OL. precisionFDA. Accessed February 3, 2026. [Link]
-
Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Royal Society of Chemistry. Accessed February 3, 2026. [Link]
-
Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Accessed February 3, 2026. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. In: 13C NMR Spectroscopy. ; 1998. Accessed February 3, 2026. [Link]
-
A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. IJESI. Accessed February 3, 2026. [Link]
-
C5H10 infrared spectrum of 3-methylbut-1-ene. Doc Brown's Advanced Organic Chemistry. Accessed February 3, 2026. [Link]
-
The Chemistry of Propargylic and Allylic Fluorides. Chemical Reviews. 2008;108(9):3843-3884. Accessed February 3, 2026. [Link]
-
What is the correct formula for 1-fluoro-3-methylbut-2-ene?. Filo. Accessed February 3, 2026. [Link]
-
C5H10 mass spectrum of 3-methylbut-1-ene. Doc Brown's Advanced Organic Chemistry. Accessed February 3, 2026. [Link]
-
Allyl fluoride synthesis by fluorination. Organic Chemistry Portal. Accessed February 3, 2026. [Link]
-
C5H10 infrared spectrum of 2-methylbut-2-ene. Doc Brown's Advanced Organic Chemistry. Accessed February 3, 2026. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-甲基-2-丁烯-1-醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 3-Methyl-2-buten-1-ol | SIELC Technologies [sielc.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 2-Methyl-3-buten-2-ol(115-18-4) 1H NMR [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
